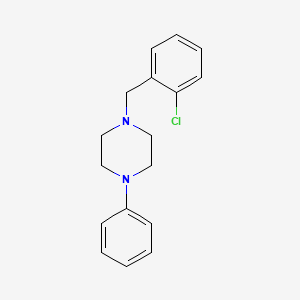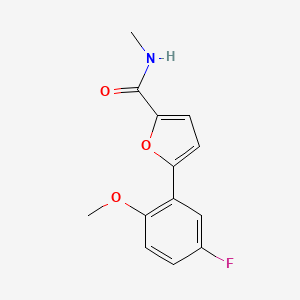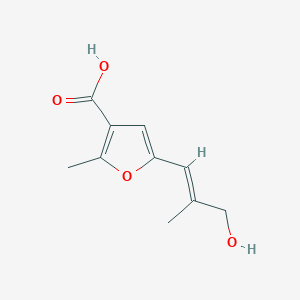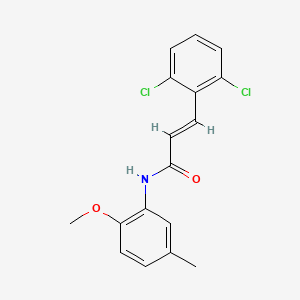
1-(2-chlorobenzyl)-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-4-phenylpiperazine (CBPP) is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. CBPP has been found to exhibit a range of biological activities, including anticancer, anticonvulsant, and antidepressant effects. In
Mecanismo De Acción
The mechanism of action of 1-(2-chlorobenzyl)-4-phenylpiperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. 1-(2-chlorobenzyl)-4-phenylpiperazine has been found to interact with GABA receptors, serotonin receptors, and norepinephrine receptors. By modulating the activity of these receptors, 1-(2-chlorobenzyl)-4-phenylpiperazine can influence various physiological processes, such as neuronal excitability, neurotransmitter release, and mood regulation.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-phenylpiperazine has been found to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase enzymes. 1-(2-chlorobenzyl)-4-phenylpiperazine has also been found to modulate the activity of GABA receptors, leading to anticonvulsant effects. Additionally, 1-(2-chlorobenzyl)-4-phenylpiperazine has been found to increase the levels of serotonin and norepinephrine in the brain, leading to antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chlorobenzyl)-4-phenylpiperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. Additionally, 1-(2-chlorobenzyl)-4-phenylpiperazine exhibits a range of biological activities, making it a versatile compound for studying various physiological processes. However, 1-(2-chlorobenzyl)-4-phenylpiperazine also has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 1-(2-chlorobenzyl)-4-phenylpiperazine has not been extensively studied for its potential side effects, making it difficult to assess its safety for use in humans.
Direcciones Futuras
There are several future directions for research on 1-(2-chlorobenzyl)-4-phenylpiperazine. One direction is to further explore its anticancer activity and identify the specific mechanisms by which it induces apoptosis in cancer cells. Another direction is to investigate its potential applications in the treatment of epilepsy and other neurological disorders. Additionally, further research is needed to assess its safety and potential side effects, particularly with regard to long-term use. Overall, 1-(2-chlorobenzyl)-4-phenylpiperazine has the potential to be a valuable tool for studying various physiological processes and developing new treatments for a range of diseases.
Métodos De Síntesis
The synthesis of 1-(2-chlorobenzyl)-4-phenylpiperazine involves the reaction of 2-chlorobenzyl chloride with phenylpiperazine in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(2-chlorobenzyl)-4-phenylpiperazine. The yield of the reaction can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzyl)-4-phenylpiperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. 1-(2-chlorobenzyl)-4-phenylpiperazine has also been found to exhibit anticonvulsant activity by modulating the activity of GABA receptors. Additionally, 1-(2-chlorobenzyl)-4-phenylpiperazine has been found to exhibit antidepressant activity by increasing the levels of serotonin and norepinephrine in the brain.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2/c18-17-9-5-4-6-15(17)14-19-10-12-20(13-11-19)16-7-2-1-3-8-16/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOBKOKKWOJYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]-4-phenylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4S*)-4-cyclopropyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-amine](/img/structure/B5630422.png)
![8-[(2-ethylpyrimidin-5-yl)methyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5630431.png)
![5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-chlorobenzoic acid](/img/structure/B5630435.png)
![2-{9-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetamide](/img/structure/B5630438.png)

![N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5630450.png)

![1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[3-(2-furyl)phenyl]piperidine-4-carboxamide](/img/structure/B5630471.png)
![1-(5-{[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]carbonyl}-2-methylphenyl)imidazolidin-2-one](/img/structure/B5630477.png)
![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N-methyl-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5630491.png)



![N-[(3S*,4R*)-1-(1,2-benzisoxazol-3-ylacetyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5630511.png)